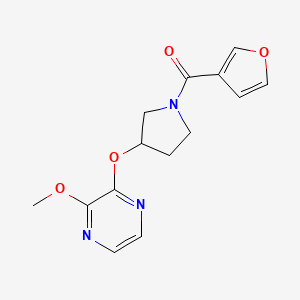
Furan-3-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-3-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, also known as FMPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMPM is a pyrrolidine-based compound that has been synthesized using various methods.
Applications De Recherche Scientifique
Synthesis and Derivatives
Recent research has focused on the synthesis of various compounds containing elements similar to Furan-3-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone. One study discusses the synthesis of compounds like naphtho[2,1-b]furan-2-yl)- and pyrazolo[1,5-a]pyrimidines, highlighting the versatility of furan derivatives in creating a range of heterocyclic compounds (Abdelhamid, Shokry, & Tawfiek, 2012). Another explores the methanol addition to dihapto-coordinated rhenium complexes of furan, underscoring the chemical reactivity of furan-based compounds in complex reactions (Friedman & Harman, 2001).
Heterocyclic Chemistry
The role of furan derivatives in heterocyclic chemistry is significant. For instance, studies have demonstrated the use of related compounds in synthesizing furan-fused heterocycles, which are crucial in developing novel pharmaceuticals and materials (Conreaux et al., 2008). Similarly, the study of the photosensitized oxygenation of furanoeremophilanes involves furan derivatives, indicating their utility in photochemical processes (Naya et al., 1977).
Photochemical Reactions
The potential of furan derivatives in photochemical reactions is highlighted in research like the primary photoproducts of furan-2-carbonitrile and N-methylpyrrole-2-carbonitrile, which explores the behavior of furan compounds under irradiation conditions (Hiraoka, 1971). Another example is the photochemical reaction of pyridine with furan, showcasing the reactivity of furan derivatives under light-induced conditions (Sakamoto et al., 1999).
Applications in Medicinal Chemistry
Furan derivatives are also explored in medicinal chemistry. For example, the synthesis of polysubstituted furans via a novel heterocyclization approach offers insights into creating complex molecules potentially useful in drug development (Damavandi, Sandaroos, & Pashirzad, 2012). The research on diastereoselective hydrogenation of furan-2-carboxylic acid derivatives explores the synthesis of chiral molecules, a critical aspect of pharmaceutical chemistry (Sebek et al., 2009).
Discovery of New Compounds
Lastly, the discovery of new compounds, like the alkaloids from mangrove-derived actinomycete Jishengella endophytica, demonstrates the potential of furan derivatives in discovering new bioactive molecules with various applications (Wang et al., 2014).
Propriétés
IUPAC Name |
furan-3-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-19-12-13(16-5-4-15-12)21-11-2-6-17(8-11)14(18)10-3-7-20-9-10/h3-5,7,9,11H,2,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTIMXMCJYGBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[2-(2-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B2469970.png)
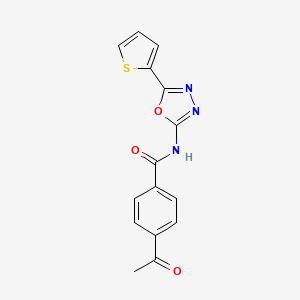
![3-(1H-tetrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2469972.png)
![1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2469974.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide](/img/structure/B2469976.png)
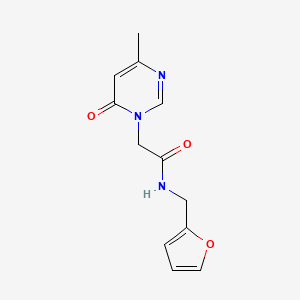


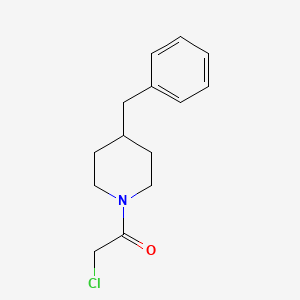

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2469984.png)
![(1S,3S,5S)-6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2469987.png)
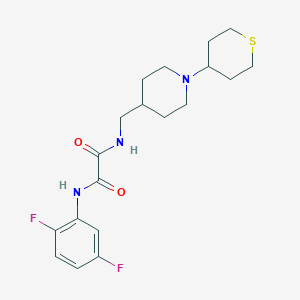
![7-[(3,4-Dichlorophenyl)methoxy]chromen-2-one](/img/structure/B2469993.png)